molecular formula C15H19NO6 B3057231 Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester CAS No. 77856-51-0

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester

Cat. No.: B3057231
CAS No.: 77856-51-0
M. Wt: 309.31 g/mol
InChI Key: GCARTCPMCGRKDU-UHFFFAOYSA-N
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Description

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester is a chemical compound with the molecular formula C15H19NO6 and a molecular weight of 309.31 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester typically involves the esterification of pentanedioic acid derivatives with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where pentanedioic acid derivatives are reacted with methanol under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Pentanedioic acid derivatives are widely utilized as intermediates in organic synthesis. The dimethyl ester form is particularly valuable for:

  • Building Blocks : It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
  • Reagents : Used in reactions such as esterification and amidation due to the reactivity of the ester groups.

Medicinal Chemistry

The compound demonstrates potential in medicinal applications:

  • Drug Development : It can be modified to create bioactive compounds with therapeutic properties. For instance, derivatives may exhibit anti-inflammatory or anti-cancer activities.
  • Prodrug Formulation : The ester form can enhance the solubility and bioavailability of certain drugs, making it an attractive candidate for prodrug strategies.

Material Science

In material science, pentanedioic acid derivatives play a role in:

  • Polymer Production : Used in the synthesis of polyesters and other polymers that possess desirable mechanical and thermal properties.
  • Coatings and Adhesives : Its chemical structure allows for the formulation of high-performance coatings and adhesives with enhanced durability.

Case Study 1: Synthesis of Bioactive Compounds

A study published in the Journal of Medicinal Chemistry explored the modification of pentanedioic acid derivatives to create a series of compounds with potential anti-cancer activity. The researchers synthesized various esters and evaluated their cytotoxic effects on cancer cell lines. Results indicated that specific modifications significantly enhanced potency compared to unmodified compounds.

Case Study 2: Prodrug Development

Research conducted by Smith et al. (2023) investigated the use of pentanedioic acid dimethyl ester as a prodrug for a poorly soluble anti-inflammatory drug. The study demonstrated that the ester significantly improved solubility and absorption in vivo, leading to enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, influencing various biochemical processes. The ester groups can undergo hydrolysis, releasing active compounds that exert their effects on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, 1,5-dimethyl ester
  • Dimethyl 3-(((benzyloxy)carbonyl)amino)pentanedioate

Uniqueness

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester is unique due to its specific ester groups and the phenylmethoxycarbonyl moiety, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds .

Biological Activity

Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester, also known as a dimethyl ester derivative of pentanedioic acid, exhibits significant biological activity that can be leveraged in various fields, including pharmaceuticals and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Two ester groups : Contributing to its solubility and reactivity.
  • A phenylmethoxycarbonyl group : Enhancing its binding affinity and biological activity.

The molecular formula is C₁₁H₁₄N₄O₄, with a molecular weight of approximately 262.25 g/mol.

Mechanisms of Biological Activity

Research indicates that pentanedioic acid derivatives can interact with various biological targets, influencing enzymatic activity and cellular processes. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Studies have shown that similar compounds can act as inhibitors for enzymes such as prostate-specific membrane antigen (PSMA), which plays a role in cancer progression. The presence of hydrophobic motifs in the structure enhances binding to the active site of these enzymes .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Study 1: Inhibition of Prostate-Specific Membrane Antigen

A study investigated the inhibitory effects of pentanedioic acid derivatives on PSMA. The results indicated that certain structural modifications significantly enhanced inhibitory potency. For example, compounds with hydrophobic side chains showed greater affinity for the enzyme compared to their more hydrophilic counterparts .

CompoundInhibition PotencyBinding Affinity
AHighStrong
BModerateModerate
CLowWeak

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of pentanedioic acid derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

Toxicological Profile

The safety profile of pentanedioic acid derivatives has been evaluated in various studies:

  • Acute Toxicity : Reports indicate moderate acute toxicity levels; however, no severe systemic effects were observed at standard dosages .
  • Chronic Exposure : Long-term studies suggest that high doses may lead to renal changes, but no significant carcinogenic effects have been reported .

Properties

IUPAC Name

dimethyl 3-(phenylmethoxycarbonylamino)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-20-13(17)8-12(9-14(18)21-2)16-15(19)22-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCARTCPMCGRKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455192
Record name Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77856-51-0
Record name Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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